7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine
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Overview
Description
“7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” is an organic compound belonging to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a structure consisting of a fluorene core substituted with various functional groups. This particular compound features an ethyl group at the 7th position and two 4-methylphenyl groups attached to the nitrogen atom at the 2nd position of the fluorene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” typically involves multi-step organic reactions. One common method includes:
Starting Material: Fluorene
Step 1: Alkylation of fluorene to introduce the ethyl group at the 7th position.
Step 2: Amination reaction to introduce the amine group at the 2nd position.
Step 3: Substitution reaction to attach the 4-methylphenyl groups to the nitrogen atom.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological interactions and pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound with a similar core structure.
7-Ethylfluorene: Similar compound with an ethyl group at the 7th position.
N,N-bis(4-methylphenyl)amine: Similar compound with two 4-methylphenyl groups attached to the nitrogen atom.
Uniqueness
“7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” is unique due to the specific combination of substituents on the fluorene core, which may impart distinct chemical and physical properties compared to other similar compounds.
Biological Activity
7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine is a compound belonging to the fluorenamine class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound features a fluoren-2-amine core with ethyl and bis(4-methylphenyl) substituents, contributing to its unique properties. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of fluorenamines exhibit significant antimicrobial properties. For instance, compounds derived from 9H-fluorene have been tested against multidrug-resistant bacterial strains.
Table 1: Antimicrobial Activity of Fluorenamine Derivatives
Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference Drug |
---|---|---|---|
This compound | Staphylococcus aureus | 10 | Vancomycin |
Escherichia coli | 8 | Gentamicin | |
Pseudomonas aeruginosa | 7 | Gentamicin |
In a study evaluating various fluorene derivatives, it was found that some exhibited comparable or superior antimicrobial activity against Staphylococcus aureus compared to reference drugs like vancomycin .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. The compound's mechanism of action appears to involve the inhibition of critical enzymes involved in cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on several cancer cell lines, including human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231). The results indicated that:
- A549 Cell Line : The compound showed a significant decrease in cell viability at concentrations above 10 µM.
- MDA-MB-231 Cell Line : Similar effects were observed, with IC50 values indicating effective cytotoxicity.
Table 2: Cytotoxicity Results
Cell Line | IC50 (µM) | Reference Drug |
---|---|---|
A549 | 15 | Taxol |
MDA-MB-231 | 12 | Doxorubicin |
These findings suggest that the compound has promising anticancer properties, potentially making it a candidate for further development .
The biological activity of this compound can be attributed to its interaction with key biological targets. Molecular docking studies reveal that this compound may inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, thereby disrupting DNA replication in cancer cells . This inhibition is crucial for both antimicrobial and anticancer applications, as it leads to cell death in rapidly dividing cells.
Properties
CAS No. |
147090-26-4 |
---|---|
Molecular Formula |
C29H27N |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
7-ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine |
InChI |
InChI=1S/C29H27N/c1-4-22-9-15-28-23(17-22)18-24-19-27(14-16-29(24)28)30(25-10-5-20(2)6-11-25)26-12-7-21(3)8-13-26/h5-17,19H,4,18H2,1-3H3 |
InChI Key |
IQCQELKGSFHXEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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